4''-(Trifluoromethyl)-4-biphenylyl sulfamate
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Overview
Description
4’-(Trifluoromethyl)-4-biphenylyl sulfamate is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further linked to a sulfamate group
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often involve the use of copper catalysts and specific reagents to achieve high yields and selectivity . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and cost-effectiveness .
Chemical Reactions Analysis
4’-(Trifluoromethyl)-4-biphenylyl sulfamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfonate derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of biphenyl derivatives with reduced functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce biphenyl amines.
Scientific Research Applications
4’-(Trifluoromethyl)-4-biphenylyl sulfamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-(trifluoromethyl)-4-biphenylyl sulfamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways . Additionally, the sulfamate group can form strong interactions with metal ions, influencing various catalytic processes .
Comparison with Similar Compounds
4’-(Trifluoromethyl)-4-biphenylyl sulfamate can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but lacks the biphenyl and sulfamate structures, resulting in different chemical properties and applications.
Triflusal: A derivative of acetylsalicylic acid with a trifluoromethyl group, used as a platelet aggregation inhibitor.
4-(Trifluoromethyl)pyrrolidines: These compounds contain a trifluoromethyl group and a pyrrolidine ring, showing different reactivity and biological activity compared to 4’-(trifluoromethyl)-4-biphenylyl sulfamate.
The uniqueness of 4’-(trifluoromethyl)-4-biphenylyl sulfamate lies in its combination of the trifluoromethyl group with the biphenyl and sulfamate structures, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C13H10F3NO3S |
---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl] sulfamate |
InChI |
InChI=1S/C13H10F3NO3S/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-21(17,18)19/h1-8H,(H2,17,18,19) |
InChI Key |
CRJUOWWINLUIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OS(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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